2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cycloheptylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cycloheptylacetamide is a complex organic compound that features a benzenesulfonyl group, a nitroaniline moiety, and a cycloheptylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cycloheptylacetamide typically involves multiple steps:
Formation of the benzenesulfonyl chloride: This is achieved by reacting benzenesulfonyl chloride with a suitable nitroaniline derivative under controlled conditions.
Coupling with cycloheptylacetamide: The benzenesulfonyl chloride derivative is then coupled with cycloheptylacetamide in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cycloheptylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cycloheptylacetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, while the nitroaniline moiety can participate in redox reactions. These interactions can modulate the activity of enzymes or proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Shares the benzenesulfonyl and nitro groups but lacks the cycloheptylacetamide structure.
4-Nitrobenzenesulfonyl chloride: Similar structure but with different substitution patterns on the benzene ring.
Cycloheptylacetamide derivatives: Compounds with similar cycloheptylacetamide structures but different substituents.
Uniqueness
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cycloheptylacetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-nitroanilino]-N-cycloheptylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c25-21(22-17-8-4-1-2-5-9-17)16-23(18-12-14-19(15-13-18)24(26)27)30(28,29)20-10-6-3-7-11-20/h3,6-7,10-15,17H,1-2,4-5,8-9,16H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPADRZZQFCWGOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN(C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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